molecular formula C10H13N3O B8491740 2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine CAS No. 172648-59-8

2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine

Cat. No. B8491740
M. Wt: 191.23 g/mol
InChI Key: FEKSSXUTXPUCJT-UHFFFAOYSA-N
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Description

“2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine” is a compound that belongs to the imidazopyridine class . Imidazopyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Specific synthesis routes of “2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine” are available with detailed experiments and outcomes.


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in various fields .

Future Directions

Imidazopyridines have been recognized for their wide range of applications in medicinal chemistry . With their ability to influence many cellular pathways, they hold potential for future research and development in the treatment of various disease conditions .

properties

CAS RN

172648-59-8

Product Name

2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(3,5,7-trimethylimidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C10H13N3O/c1-6-4-7(2)11-10-9(6)12-8(5-14)13(10)3/h4,14H,5H2,1-3H3

InChI Key

FEKSSXUTXPUCJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1N=C(N2C)CO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 2.6 g of 2-hydroxymethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine (prepared as described in Preparation 85), 0.64 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.2 g of iodomethane and 80 ml of dimethylformamide were used. After working up the product as described in Preparation 15, the resulting crude product was purified by column chromatography through silica gel, using a 1:6 by volume mixture of ethanol and ethyl acetate as the eluent, followed by recrystallization from ethyl acetate, to give 1.5 g of the title compound, melting at 178°-179° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 2.6 g of 2-hydroxymethyl-5,7-dimethyl-3H-imidazo[5,4-b]pyridine (prepared as described in Preparation 85), 0.64 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.2 g of iodomethane and 80 ml of dimethylformamide were used. After working up the product as described in Preparation 15, the resulting crude product was purified by column chromatography through silica gel, using a 1:6 by volume mixture of- ethanol and ethyl acetate as the eluent, followed by recrystallization from ethyl acetate, to give 1.5 g of the title compound, melting at 178°-179° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 2.6 g of 2-hydroxymethyl-5,7-dimethyl-3H-imidazo[5,4-b]pyridine (prepared as described in Preparation 85), 0.64 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.2 g of iodomethane and 80 ml of dimethylformamide were used. After working up the product as described in Preparation 15, the resulting crude product was purified by column chromatography through silica gel, using a 1:6 by volume mixture of ethanol and ethyl acetate as the eluent, followed by recrystallization from ethyl acetate, to give 1.5 g of the title compound, melting at 178-179° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

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